N-(4-Oxocyclohexyl)acetamide

Catalog No.
S708452
CAS No.
27514-08-5
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Oxocyclohexyl)acetamide

CAS Number

27514-08-5

Product Name

N-(4-Oxocyclohexyl)acetamide

IUPAC Name

N-(4-oxocyclohexyl)acetamide

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7H,2-5H2,1H3,(H,9,10)

InChI Key

WZEMYWNHKFIVKE-UHFFFAOYSA-N

SMILES

CC(=O)NC1CCC(=O)CC1

Synonyms

4-(Acetylamino)cyclohexanone; 4-Acetamidocyclohexanone

Canonical SMILES

CC(=O)NC1CCC(=O)CC1

The exact mass of the compound N-(4-Oxocyclohexyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(4-Oxocyclohexyl)acetamide (CAS 27514-08-5) is a highly specialized, bi-functional aliphatic ring system featuring both a reactive ketone and a stable acetamido group. In pharmaceutical procurement and process chemistry, it serves as a critical late-stage precursor for synthesizing complex bicyclic and spirocyclic scaffolds, most notably 4,5,6,7-tetrahydrobenzothiazoles. By providing a pre-installed, protected nitrogen handle at the 4-position, this building block eliminates the need for multi-step reductive aminations or inefficient protection-deprotection cycles typically required when starting from basic cyclohexanedione derivatives or 4-aminocyclohexanol. Its primary industrial value lies in its streamlined processability, high atom economy in Hantzsch-type condensations, and direct applicability in the commercial synthesis of active pharmaceutical ingredients (APIs) such as pramipexole and ramatroban [1].

Substituting N-(4-Oxocyclohexyl)acetamide with cheaper, earlier-stage precursors like 4-aminocyclohexanol or generic 1,4-cyclohexanedione monoacetals introduces severe process inefficiencies. 4-Aminocyclohexanol requires mandatory amino protection prior to oxidation, a step often utilizing Jones reagent or potassium dichromate, which suffers from low yields (typically around 50%) and generates toxic chromium waste. Furthermore, alternative protecting groups, such as the phthalimido group (e.g., 4-phthalimidocyclohexanone), are excessively bulky, sterically hindering subsequent alpha-bromination and proving notoriously difficult to deprotect, often resulting in overall intermediate yields as low as 13% to 41%. Procuring the pre-acetylated N-(4-Oxocyclohexyl)acetamide directly bypasses these low-yielding, environmentally hazardous oxidation and protection steps, ensuring higher throughput and reproducible purity in downstream thiazole cyclizations [1].

Yield Superiority in Tetrahydrobenzothiazole Synthesis

In the synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole precursors, the choice of the N-protecting group on the cyclohexanone ring drastically impacts the overall yield. Utilizing N-(4-Oxocyclohexyl)acetamide allows for direct aqueous bromination followed by thiourea condensation, achieving intermediate yields exceeding 60% without the need to isolate unstable bromo-ketones. In contrast, utilizing 4-phthalimidocyclohexanone under similar Hantzsch cyclization conditions followed by hydrazine deprotection typically results in severely depressed yields ranging from 13% to 41% due to steric hindrance and harsh deprotection requirements [1].

Evidence DimensionOverall yield of 2-amino-6-protected-amino-tetrahydrobenzothiazole intermediate
Target Compound DataN-(4-Oxocyclohexyl)acetamide: >60% yield (aqueous bromination/thiourea route)
Comparator Or Baseline4-Phthalimidocyclohexanone: 13% - 41% yield
Quantified DifferenceUp to a 4.6-fold increase in intermediate yield
ConditionsAlpha-bromination followed by thiourea cyclization (Hantzsch reaction) and subsequent deprotection

Procuring the acetamido-protected building block directly maximizes API throughput and eliminates the severe yield penalties associated with bulky phthalimide protecting groups.

Elimination of Toxic Oxidation Steps in API Manufacturing

Starting a synthetic route with 4-aminocyclohexanol requires an initial protection step followed by oxidation to form the necessary cyclohexanone core. Industrial oxidations of protected 4-aminocyclohexanols frequently rely on Jones reagent (CrO3/H2SO4) or potassium dichromate, which not only cap the reaction yield at approximately 50% but also generate highly toxic, heavily regulated heavy metal waste. By procuring N-(4-Oxocyclohexyl)acetamide directly, manufacturers entirely bypass this hazardous oxidation step, achieving a 100% reduction in chromium waste and avoiding the 50% yield loss at the start of the synthetic sequence [1].

Evidence DimensionOxidation step yield and heavy metal waste generation
Target Compound DataN-(4-Oxocyclohexyl)acetamide: 0% chromium waste, bypasses 50% yield bottleneck
Comparator Or Baseline4-Aminocyclohexanol: ~50% oxidation yield, generates stoichiometric chromium waste
Quantified DifferenceEliminates a 50% yield-limiting step and 100% of associated heavy metal waste
ConditionsIndustrial scale oxidation of protected aminocyclohexanols vs. direct procurement of the pre-oxidized ketone

Direct procurement of the pre-oxidized, pre-protected ketone is essential for maintaining green chemistry compliance and avoiding heavy metal remediation costs.

Solvent Efficiency and Milder Reaction Conditions

Traditional methods for alpha-brominating cyclohexanones often require harsh organic solvents like glacial acetic acid, which complicate downstream workup and neutralization. The specific physicochemical profile of N-(4-Oxocyclohexyl)acetamide allows its direct bromination to proceed efficiently in an aqueous medium at mild temperatures (room temperature warming to 45°C). This aqueous compatibility eliminates the need for volatile or corrosive organic solvents during the halogenation phase, significantly reducing solvent costs, improving safety profiles, and yielding a high-purity crystalline intermediate upon the subsequent addition of thiourea and hydrobromic acid [1].

Evidence DimensionHalogenation solvent requirement
Target Compound DataN-(4-Oxocyclohexyl)acetamide: Compatible with 100% aqueous bromination at 45°C
Comparator Or BaselineStandard cyclohexanone bromination: Requires glacial acetic acid or chlorinated solvents
Quantified DifferenceComplete elimination of organic solvent requirement in the bromination step
ConditionsAlpha-bromination prior to Hantzsch thiazole synthesis

Enabling aqueous-phase bromination drastically reduces solvent procurement costs, simplifies waste disposal, and improves overall plant safety.

Commercial Synthesis of Pramipexole

N-(4-Oxocyclohexyl)acetamide is the premier, industry-standard starting material for the synthesis of the anti-Parkinson's API pramipexole. Its pre-installed acetamido group perfectly sets up the sequential aqueous bromination and thiourea cyclization required to build the 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole core, directly leveraging the yield and solvent efficiency advantages outlined in Section 3 [1].

Synthesis of Ramatroban and Related Antagonists

The compound serves as a highly efficient intermediate in the production of ramatroban, a thromboxane A2 and DP2 receptor antagonist used in the treatment of allergic rhinitis. The stable acetamido-cyclohexyl core allows for clean downstream functionalization without the heavy metal waste associated with oxidizing earlier-stage precursors [2].

Development of Conformationally Restricted Peptidomimetics

In advanced medicinal chemistry, this building block is utilized to synthesize partially saturated heterobicyclic arginine side-chain mimetics. The reactive ketone allows for precise alpha-functionalization (e.g., via the N-(3-bromo-4-oxocyclohexyl)acetamide intermediate) to create targeted trypsin-like serine protease inhibitors [3].

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 43 of 44 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27514-08-5

Wikipedia

N-(4-Oxocyclohexyl)acetamide

Dates

Last modified: 08-15-2023

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